2-Methylquinoline-4,6-diamine

Overview

Description

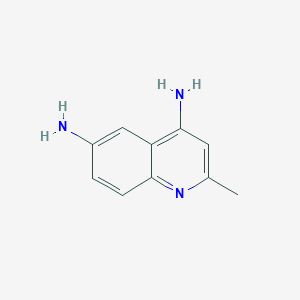

2-Methylquinoline-4,6-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two amino groups at the 4 and 6 positions and a methyl group at the 2 position of the quinoline ring. It appears as a white to light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-4,6-diamine can be achieved through various methods. One common method involves the Doebner-von Miller reaction, which is a variation of the Skraup synthesis. This method typically involves the reaction of aniline with crotonaldehyde in the presence of an acid catalyst . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Doebner-von Miller reaction due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or phosphoric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: The amino groups at the 4 and 6 positions can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Antibacterial Activity

Research indicates that 2-Methylquinoline-4,6-diamine exhibits significant antibacterial properties. In studies involving Escherichia coli, it demonstrated a minimum inhibitory concentration (MIC) as low as in efflux-deficient strains, suggesting its potential as an antibacterial agent despite being a substrate for efflux pumps in wild-type strains .

Enzyme Inhibition

The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can disrupt cellular growth processes, making it a candidate for further development as an anticancer agent.

Chemokine Receptor Modulation

Initial studies have explored its role as a modulator of chemokine receptors, which are important targets in inflammatory diseases. The duality in its mechanism of action offers potential for therapeutic interventions in various conditions.

Antitumor Properties

Quinoline derivatives, including this compound, have shown antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated good to excellent antiproliferative activity in pharmacological studies.

Interaction with Biological Targets

The compound's interactions with specific molecular targets have been studied to understand its pharmacodynamics better. For example, it has been shown to bind effectively to Rac1 and its exchange factors, which are crucial for cellular signaling pathways involved in cancer progression.

Dye Production

Due to its chemical structure, this compound is utilized in the production of dyes and pigments. Its unique properties allow for the synthesis of vibrant colors used in various industrial applications.

Organic Synthesis

The compound serves as a building block in organic synthesis for developing new materials and chemicals. Its ability to participate in various chemical reactions expands its utility in synthetic chemistry.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial activity | MIC of against E. coli |

| Enzyme inhibition (DHODH) | Disruption of pyrimidine biosynthesis | |

| Chemokine receptor modulation | Potential target for inflammatory diseases | |

| Biological Applications | Antitumor properties | Good antiproliferative activity |

| Interaction with Rac1 | Affects cellular signaling pathways | |

| Industrial Applications | Dye production | Used in various industrial dyes |

| Organic synthesis | Serves as a building block for new compounds |

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound against multiple strains of E. coli, it was found that the compound significantly reduced bacterial growth at concentrations lower than traditional antibiotics when combined with efflux pump inhibitors . This finding highlights its potential as an adjunct therapy in antibiotic-resistant infections.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited notable cytotoxic effects at low concentrations. These studies suggest that modifications to the compound could enhance its antitumor activity further.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-4,6-diamine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

2-Methylquinoline: Lacks the amino groups at the 4 and 6 positions.

4,6-Diaminoquinoline: Lacks the methyl group at the 2 position.

Quinoline: Lacks both the methyl and amino groups.

Uniqueness

2-Methylquinoline-4,6-diamine is unique due to the presence of both the methyl group at the 2 position and the amino groups at the 4 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications .

Biological Activity

2-Methylquinoline-4,6-diamine is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 2-position and two amino groups at the 4 and 6 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Structure and Properties

The molecular formula of this compound is . The structural representation highlights the quinoline core with amino substituents that influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Appearance | White to light yellow solid |

| Solubility | Slightly soluble in water; more soluble in organic solvents |

Synthesis

The synthesis of this compound can be achieved through several methods, with the Doebner-von Miller reaction being a preferred industrial approach. This method involves using sulfuric or phosphoric acid as catalysts at elevated temperatures.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains. For instance, some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative activity against several cancer cell lines. In particular:

- Cell Lines Tested : MDA-MB-468 and MDA-MB-231 (breast cancer), HCT-116 (colon cancer).

- Mechanism : The compound may inhibit dihydroorotate dehydrogenase, disrupting pyrimidine biosynthesis essential for cancer cell proliferation.

- IC50 Values : Preliminary studies suggest an IC50 of approximately 10 μM for certain cancer cell lines .

Anti-inflammatory Effects

The compound has also been explored for its potential as an inhibitor of the C5a receptor, which is implicated in inflammatory responses. This suggests that it may play a role in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Study : A series of experiments demonstrated that derivatives of quinoline, including this compound, exhibited bacteriostatic effects against Lactobacillus casei. The study highlighted the compound's ability to reverse growth inhibition under certain conditions .

- Cancer Inhibition : In vitro studies involving various cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. This was attributed to its interference with critical cellular processes involved in growth and division .

- Inflammatory Response Modulation : A study assessed the compound's effect on cytokine release in response to lipopolysaccharide (LPS) stimulation in macrophages. The results indicated a marked reduction in pro-inflammatory cytokines when treated with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylquinoline-4,6-diamine, and how are reaction conditions optimized for yield?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents, followed by functional group modifications. For example, highlights iridium-catalyzed synthesis of quinoxaline derivatives from glycerol and diamines, which could be adapted for optimizing reaction solvents (e.g., DMF or ethanol) and temperatures (e.g., reflux conditions). Yield optimization often involves adjusting stoichiometric ratios of reagents, catalyst loadings (e.g., PdCl₂(PPh₃)₂ or PCy₃), and purification methods like column chromatography .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound derivatives?

Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry (MS) . For instance, demonstrates how NMR spectral data (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and molecular ion peaks in MS validate the purity and molecular weight of imidazo[4,5-c]pyridine analogs. Additionally, infrared (IR) spectroscopy can identify functional groups like amines (N–H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the pharmacological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that substituents at the 4- and 6-positions critically modulate biological activity. shows that introducing electron-withdrawing groups (e.g., –CF₃ or –Cl) enhances binding affinity to Toll-like receptor 7 (TLR7), while bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) may sterically hinder interactions. For example, 4-trifluoromethylbenzyl-substituted derivatives exhibited higher TLR7 activation than methoxy analogs . Similarly, highlights that N4,N6-disubstituted pyrimidine-4,6-diamine derivatives show potent EGFR inhibition in non-small cell lung cancer, emphasizing the role of aromatic and alkyl substituents .

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

Contradictory results (e.g., varying IC₅₀ values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentrations) or compound purity. To address this:

- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Validate purity via HPLC-UV/HRMS ().

- Use crystallography or molecular docking to confirm binding modes ( ).

For instance, demonstrates that NSC 23766 trihydrochloride’s Rac1 inhibition efficacy was validated through both biochemical and cellular assays to ensure consistency .

Q. What computational approaches predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to model ligand-receptor interactions. For example, describes how pyrimidine-diamine derivatives were docked into EGFR’s ATP-binding pocket to predict hydrogen bonding with Met793 and hydrophobic interactions with Leu717. QSAR models further correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?

Regioselective functionalization often requires:

- Directed metalation groups (e.g., –NH₂ or –OMe) to guide cross-coupling reactions.

- Protecting group strategies (e.g., Boc for amines) to prevent side reactions.

details Pd(OAc)₂-catalyzed coupling of 4-methoxyphenylboronic acid to quinoline scaffolds, achieving >80% regioselectivity by optimizing ligand choice (e.g., PCy₃) and reaction time .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | PdCl₂(PPh₃)₂, DMF, 80°C, 12h | 65–75 | |

| Amine functionalization | Benzylamine, EtOH, reflux, 6h | 70–85 | |

| Purification | Column chromatography (SiO₂, EtOAc) | >95% purity |

Table 2. Impact of Substituents on TLR7 Activation ()

| Substituent (Position) | EC₅₀ (nM) | Notes |

|---|---|---|

| –CF₃ (4-position) | 12.3 | Highest activity |

| –OCH₃ (4-position) | 45.7 | Moderate activity |

| –Cl (4-position) | 28.9 | Improved solubility |

Properties

IUPAC Name |

2-methylquinoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDPIURMGBVXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279304 | |

| Record name | 2-methylquinoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-31-2 | |

| Record name | 5443-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylquinoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.